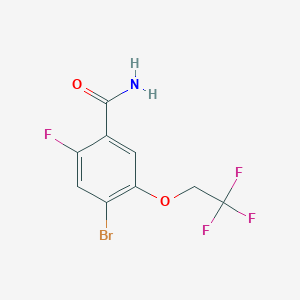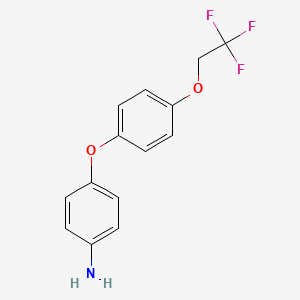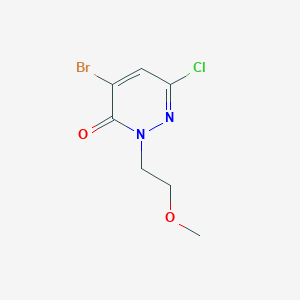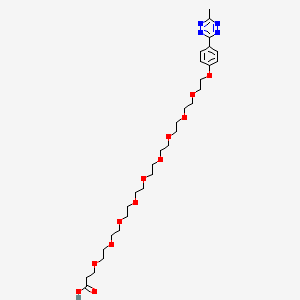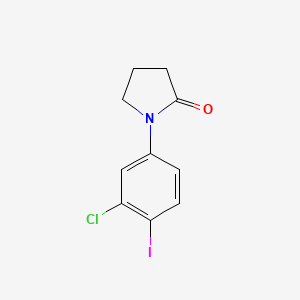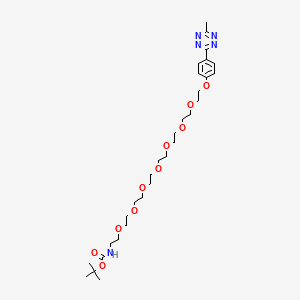
Methyltetrazine-PEG8-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG8-NH-Boc is a versatile compound used primarily in click chemistry. It consists of a methyltetrazine moiety, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its high reactivity with trans-cyclooctene (TCO) derivatives, making it valuable in bioconjugation and labeling applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG8-NH-Boc typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring via cyclization reactions.
Attachment of PEG Spacer: The PEG8 spacer is introduced through nucleophilic substitution reactions, where the hydroxyl groups of PEG react with suitable leaving groups on the methyltetrazine derivative.
Introduction of Boc Protecting Group: The final step involves the protection of the amino group with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Automated Synthesis: Utilizing automated synthesizers to ensure precise control over reaction conditions.
Purification: Employing techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the final product.
化学反応の分析
Types of Reactions
Methyltetrazine-PEG8-NH-Boc primarily undergoes click reactions, specifically inverse electron-demand Diels-Alder (IEDDA) reactions with TCO derivatives. These reactions are characterized by:
High Specificity: The reaction is highly specific to TCO, minimizing side reactions.
Fast Kinetics: The reaction proceeds rapidly under mild conditions, making it suitable for biological applications.
Common Reagents and Conditions
Reagents: Trans-cyclooctene derivatives, di-tert-butyl dicarbonate, triethylamine.
Conditions: Reactions are typically carried out at room temperature in organic solvents such as dichloromethane or dimethyl sulfoxide.
Major Products
The major product of the reaction between this compound and TCO derivatives is a stable covalent adduct, which can be used for further functionalization or labeling.
科学的研究の応用
Chemistry
Methyltetrazine-PEG8-NH-Boc is widely used in click chemistry for the rapid and specific conjugation of biomolecules. It is particularly useful in the synthesis of complex molecular architectures and in the development of new materials.
Biology
In biological research, this compound is used for the site-specific labeling of proteins, nucleic acids, and other biomolecules. Its high reactivity and specificity make it ideal for applications such as fluorescence imaging and the study of protein-protein interactions.
Medicine
This compound is employed in the development of targeted drug delivery systems. By conjugating therapeutic agents to targeting molecules, it enables the precise delivery of drugs to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and hydrogels, which have applications in areas such as biotechnology and materials science.
作用機序
The primary mechanism of action of Methyltetrazine-PEG8-NH-Boc involves the IEDDA reaction with TCO derivatives. This reaction proceeds through the following steps:
Formation of a Diene-Dienophile Complex: The methyltetrazine moiety acts as a diene, while the TCO derivative acts as a dienophile.
Cycloaddition Reaction: The diene and dienophile undergo a cycloaddition reaction, forming a stable covalent bond.
Product Formation: The resulting product is a stable adduct, which can be further functionalized or used in various applications.
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG4-NH-Boc: Similar to Methyltetrazine-PEG8-NH-Boc but with a shorter PEG spacer, resulting in different solubility and reactivity properties.
Methyltetrazine-PEG8-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of a Boc group, used for copper-free click chemistry reactions.
Methyltetrazine-PEG7-NH-Boc: Similar structure with one less ethylene glycol unit in the PEG spacer, affecting its hydrophilicity and flexibility.
Uniqueness
This compound is unique due to its optimal balance of hydrophilicity and flexibility provided by the PEG8 spacer. This makes it highly suitable for applications requiring water solubility and minimal aggregation of labeled biomolecules. Additionally, the Boc protecting group allows for selective deprotection under mild acidic conditions, providing versatility in various synthetic and biological applications.
特性
分子式 |
C30H49N5O10 |
|---|---|
分子量 |
639.7 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H49N5O10/c1-25-32-34-28(35-33-25)26-5-7-27(8-6-26)44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-31-29(36)45-30(2,3)4/h5-8H,9-24H2,1-4H3,(H,31,36) |
InChIキー |
SQMLBQLVYAJKQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


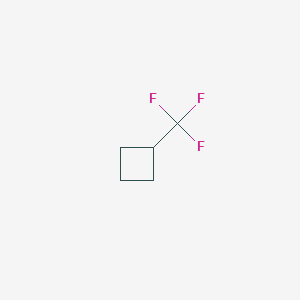
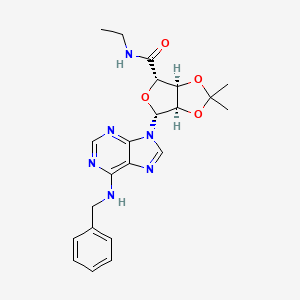
![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
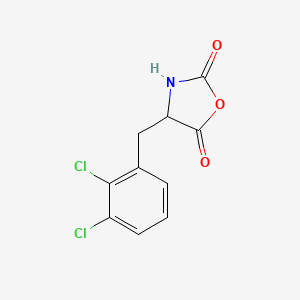
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
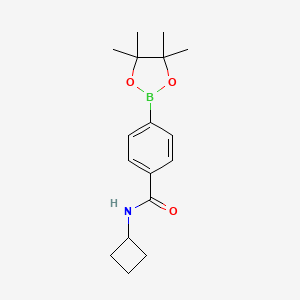
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B15340069.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
![7-Boc-2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15340082.png)
